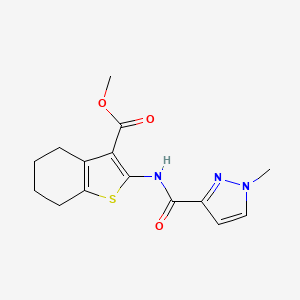

methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a methyl carboxylate group and a 1-methylpyrazole-3-amido moiety. This structure combines a partially saturated bicyclic system with a polar amide linker and a heteroaromatic pyrazole ring, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-[(1-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-18-8-7-10(17-18)13(19)16-14-12(15(20)21-2)9-5-3-4-6-11(9)22-14/h7-8H,3-6H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRMLQDCWGRDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyrazole moiety. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound undergoes several characteristic transformations:

Nucleophilic Substitution

The electron-deficient benzothiophene ring facilitates nucleophilic aromatic substitution (NAS) at position 2 or 3. For example:

-

Chlorination : Reacts with POCl₃ under reflux to form chloro derivatives .

-

Amination : Substitution with hydrazine hydrate yields hydrazino analogs, useful for further functionalization .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylic acid .

-

Acidic Hydrolysis : HCl in dioxane achieves similar results with 85–92% yields.

Amide Bond Cleavage

The pyrazole-linked amide bond is susceptible to:

-

Acidic Cleavage : Concentrated HCl at elevated temperatures (80–100°C).

-

Enzymatic Hydrolysis : Proteases like trypsin catalyze cleavage under physiological conditions .

Oxidation Reactions

The tetrahydro-benzothiophene ring oxidizes to form sulfones or sulfoxides using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Stability Under Thermal and pH Conditions

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

pH Stability : Stable in neutral conditions (pH 6–8); hydrolyzes rapidly at pH < 3 or pH > 10 .

Functional Group Compatibility

-

The pyrazole ring resists electrophilic substitution but undergoes N-alkylation with methyl iodide .

-

The benzothiophene sulfur atom participates in coordination chemistry with transition metals (e.g., Pd, Cu) .

Mechanistic Insights from In Vitro Studies

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity

Studies have shown that derivatives of benzothiophene compounds can inhibit various cancer cell lines. The pyrazole component may enhance this activity through mechanisms involving apoptosis and cell cycle arrest. The compound's potential against specific cancers such as lung and skin carcinoma has been noted in preliminary studies .

Analgesic Properties

Recent evaluations using animal models have demonstrated that derivatives of this compound possess significant analgesic effects. For instance, tests conducted using the “hot plate” method revealed that certain derivatives exhibited analgesic activity surpassing that of standard analgesics like metamizole .

Case Study 1: Analgesic Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The analgesic effects were tested on outbred white mice. Results indicated that specific derivatives provided significant pain relief compared to control groups .

Case Study 2: Anticancer Research

Another study focused on evaluating the anticancer properties of this compound against various cancer cell lines. The results suggested that the compound could inhibit cell proliferation effectively and induce apoptosis in human lung cancer cells. This research highlights the need for further exploration of its mechanism of action .

Potential Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

- Cancer treatment : As a potential lead compound for developing new anticancer agents.

- Pain management : For formulating new analgesics with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and benzothiophene rings can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Key Observations:

Benzamido analogs (e.g., Ethyl 2-benzamido...) exhibit strong intramolecular N–H⋯O hydrogen bonds, forming S(6) ring motifs critical for crystal packing . Similar motifs are plausible in the target compound due to its amide linkage. Cyanoacetamido derivatives lack hydrogen-bond donors, reducing supramolecular interactions but increasing electrophilicity for nucleophilic reactions .

The methyl carboxylate group in the target compound enhances hydrophilicity relative to ethyl esters, as seen in analogs like Ethyl 2-benzamido... .

Crystallographic and Conformational Analysis

- Ethyl 2-benzamido... exhibits a dihedral angle of 8.13° between the benzothiophene and phenyl rings, with planar ester groups . The target compound’s pyrazole ring is expected to adopt a similar orientation, but its smaller size may reduce steric strain.

- Hydrogen Bonding: The S(6) motif in benzamido analogs stabilizes the crystal lattice via N–H⋯O interactions .

- Disorder in Cyclohexene Rings : Analogs like Ethyl 2-benzamido... show disordered methylene groups in the tetrahydrobenzothiophene ring, a feature likely shared by the target compound .

Biological Activity

Methyl 2-(1-methyl-1H-pyrazole-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₂N₄O₂S

- Molecular Weight : 220.23 g/mol

- CAS Number : 1856020-85-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often employs methods such as:

- Formation of Pyrazole Derivatives : Utilizing various reagents like hydrazine and aldehydes.

- Amidation : Introducing the amide functional group through reaction with appropriate carboxylic acids.

- Cyclization : Formation of the benzothiophene core via cyclization reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains including:

- Escherichia coli

- Staphylococcus aureus

A study reported that specific derivatives demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 50 µM to 100 µM against these pathogens, suggesting a promising antibacterial profile .

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests potential activity in inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that related pyrazole compounds can inhibit COX-2 activity effectively, which is crucial for managing inflammatory conditions .

Antitumor Activity

Research has highlighted the potential of pyrazole derivatives in cancer therapy. For example, compounds featuring the benzothiophene moiety have been tested against various cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer). Results indicated significant cytotoxic effects with IC50 values below 50 µM, demonstrating their potential as anticancer agents .

Case Studies

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

Q & A

Basic: What are standard synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Esterification : Analogous to methods for methyl benzoxazole carboxylates, where methyl 3-amino-4-hydroxybenzoate is refluxed with aryl acids (15 hours, excess acid) to form ester intermediates .

- Amidation : Coupling the benzothiophene core with 1-methyl-1H-pyrazole-3-carboxylic acid using carbodiimide-based reagents (e.g., DCC or EDCI) under inert conditions. Evidence from pyrazole-carboxylate syntheses suggests activating the carboxylic acid with HOBt to improve yield .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques are essential for characterization?

Answer:

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1646–1700 cm⁻¹, NH/amide bands at ~3237–3428 cm⁻¹) .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How to optimize reaction yields during synthesis?

Answer:

- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in pyrazole-quinoline hybrid syntheses .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in reflux conditions .

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition during amide coupling, as demonstrated in pyrazole-carboxamide syntheses .

Advanced: How to resolve discrepancies in NMR data (e.g., unexpected splitting or shifts)?

Answer:

- 2D NMR Experiments :

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the tetrahydrobenzothiophene ring .

Advanced: What computational methods predict bioactivity and binding modes?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging pyrazole’s known affinity for ATP-binding pockets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs, as seen in pyrazole-quinoline hybrids .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions on the benzothiophene core .

Advanced: How to achieve regioselective functionalization of the benzothiophene core?

Answer:

- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at position 2 to direct electrophilic substitution to position 5 .

- Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify position 3, as demonstrated in similar benzothiophene esters .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradients) to separate ester and amide byproducts .

- Recrystallization : Ethanol/water (70:30) yields high-purity crystals, particularly for intermediates like methyl carboxylates .

Advanced: How to analyze stability under varying pH and temperature?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.